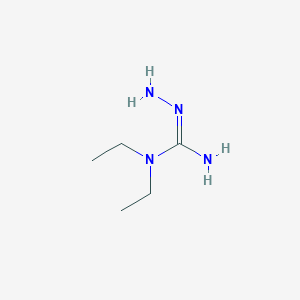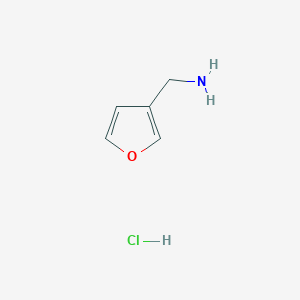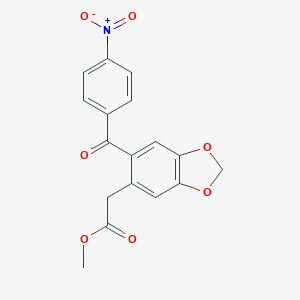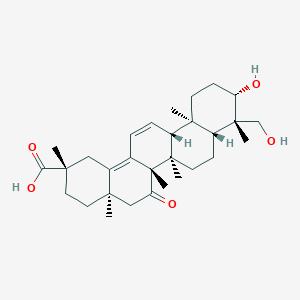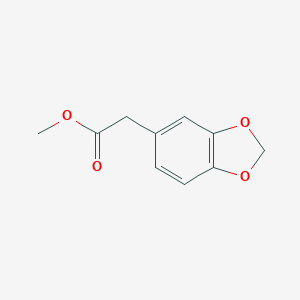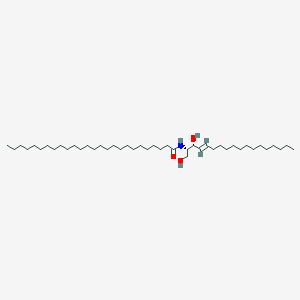
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone, also known as MX, is a synthetic compound that is widely used in various fields of scientific research. It is an organic halogen compound that contains a furanone ring and two chlorine atoms. MX has been the subject of numerous studies due to its unique properties and potential applications in different fields.
Mecanismo De Acción
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone is a potent electrophile that can react with various biological molecules, including DNA, proteins, and lipids. The mechanism of action of 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone involves the formation of covalent adducts with biological molecules, which can lead to cellular damage and dysfunction. 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone is known to induce oxidative stress and DNA damage, which can trigger a cascade of cellular responses, including apoptosis and inflammation.
Efectos Bioquímicos Y Fisiológicos
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone has been shown to have a variety of biochemical and physiological effects on different organisms. In animal studies, 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone exposure has been associated with liver and kidney damage, as well as reproductive and developmental toxicity. In vitro studies have shown that 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone can induce DNA damage and oxidative stress in human cells. 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone has also been shown to have potential anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone is a useful tool for studying various biological processes, including DNA damage and repair mechanisms, mutagenesis, and carcinogenesis. It is a relatively stable compound that can be easily synthesized in a laboratory setting. However, 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone is also a potent mutagenic and carcinogenic agent that can pose a risk to researchers working with the compound. Therefore, appropriate safety measures should be taken when handling 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone in a laboratory setting.
Direcciones Futuras
There are several future directions for research on 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone. One potential area of research is the development of new drugs based on the structure of 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone. 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone has been shown to have potential anticancer properties, and further studies could lead to the development of new cancer treatments. Additionally, research could focus on the environmental impact of 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone and its potential role in the formation of disinfection byproducts in water treatment processes. Further studies could also investigate the potential health effects of long-term exposure to 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone in humans and animals.
Métodos De Síntesis
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone can be synthesized by the reaction of chloral hydrate with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction proceeds through the formation of an intermediate that undergoes cyclization to form 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone. The synthesis of 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone has been extensively studied for its potential applications in different fields of scientific research. It has been used as a model compound for studying the formation of disinfection byproducts in water treatment processes. 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone has also been used as a mutagenic agent in genetic studies and as a tool for studying DNA damage and repair mechanisms. Additionally, 3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone has been used in the development of new drugs and as a potential anticancer agent.
Propiedades
Número CAS |
125974-08-5 |
|---|---|
Nombre del producto |
3-Chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone |
Fórmula molecular |
C5H4Cl2O3 |
Peso molecular |
182.99 g/mol |
Nombre IUPAC |
4-chloro-3-(chloromethyl)-2-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C5H4Cl2O3/c6-1-2-3(7)5(9)10-4(2)8/h4,8H,1H2 |
Clave InChI |
WDEQLMYIIXBHTJ-UHFFFAOYSA-N |
SMILES |
C(C1=C(C(=O)OC1O)Cl)Cl |
SMILES canónico |
C(C1=C(C(=O)OC1O)Cl)Cl |
Sinónimos |
3-CCMHF 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone CMCF cpd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



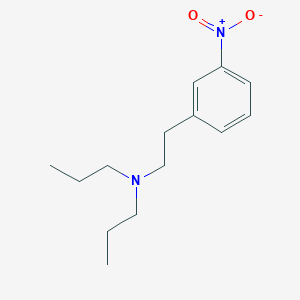
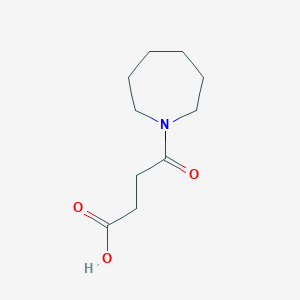
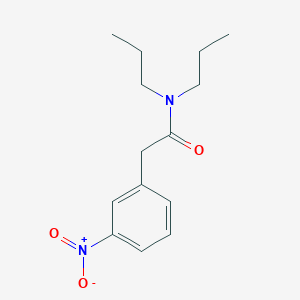
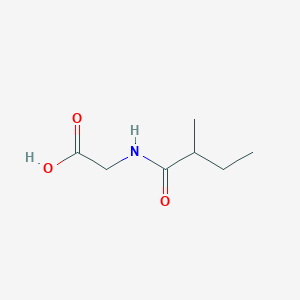
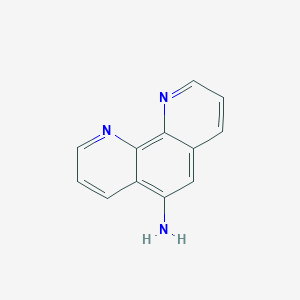
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[2-oxo-2-(tritylamino)ethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B135156.png)
